Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-
CAS No.: 199442-02-9
Cat. No.: VC15982001
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199442-02-9 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | N-[(4R)-3,4-dihydro-2H-chromen-4-yl]acetamide |
| Standard InChI | InChI=1S/C11H13NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1 |
| Standard InChI Key | CANQSNOZKNKRTR-SNVBAGLBSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1CCOC2=CC=CC=C12 |
| Canonical SMILES | CC(=O)NC1CCOC2=CC=CC=C12 |
Introduction
Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- is a chemical compound that belongs to the class of amides, featuring a benzopyran moiety. This unique structure contributes to its potential biological activities. The compound has a molecular formula and a molecular mass of approximately 259.35 g/mol. Its chemical structure includes an acetamide group attached to a chiral benzopyran derivative, indicating potential stereochemical implications in its biological interactions and reactions.
Synthesis and Reactivity
The synthesis of Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- can be approached through various synthetic routes typical for amides and benzopyran derivatives. Key reactions may include:
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Amidation reactions: Involving the formation of the acetamide group.
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Ring formation reactions: For constructing the benzopyran ring system.
The reactivity of this compound can be explored through transformations typical for amides and benzopyran derivatives, such as hydrolysis, alkylation, and oxidation reactions.
Biological Activities and Applications
While specific biological activities of Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- are not well-documented, compounds with similar structures often exhibit antioxidant, anti-inflammatory, or antimicrobial properties. The unique combination of an acetamide functional group with a chiral benzopyran structure may confer distinctive biological activities.
| Compound | Biological Activity |
|---|---|
| 2,2-Dimethyl-chroman-4-amino | Potentially exhibits antioxidant properties |
| 3-Hydroxyflavone | Known for antioxidant and anti-inflammatory effects |
| Coumarin | Exhibits anticoagulant and antimicrobial properties |
Comparison with Related Compounds
Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- shares structural similarities with other benzopyran derivatives but is distinguished by its specific combination of functional groups. For example, N-(Chroman-4-yl)acetamide (CID 11116859) lacks the chiral center present in Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-, which may influence its biological interactions.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(Chroman-4-yl)acetamide | Chroman ring without chiral center | Not specified |
| N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]methanesulfonamide | Methanesulfonamide group instead of acetamide | Not specified |
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